ISA-2011B

Catalog No.
S548384
CAS No.
M.F
C22H18ClN3O4
M. Wt
423.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ISA-2011B

Product Name

ISA-2011B

IUPAC Name

(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.8 g/mol

InChI

InChI=1S/C22H18ClN3O4/c1-25-9-20(27)26-17(22(25)28)4-11-5-18-19(30-10-29-18)7-13(11)21(26)15-8-24-16-3-2-12(23)6-14(15)16/h2-3,5-8,17,21,24H,4,9-10H2,1H3/t17-,21-/m0/s1

InChI Key

FSEZESVJDPKRDS-UWJYYQICSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ISA2011B; ISA 2011B; ISA-2011B; ISA2011-B; ISA 2011-B; ISA-2011-B.

The exact mass of the compound ISA-2011B is 423.09858 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ISA-2011B (CAS 1395347-24-6) is a cell-permeable, diketopiperazine-fused tetrahydroisoquinoline derivative recognized as the first-in-class selective inhibitor of phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α) [1]. By blocking the conversion of PI(4)P to PI(4,5)P2 (PIP2), ISA-2011B fundamentally disrupts the upstream lipid precursor pool required for downstream PI3K/AKT phosphorylation and androgen receptor (AR) stabilization [2]. For procurement professionals and assay developers, this compound represents a highly specific pharmacological tool that offers an alternative to broad-spectrum kinase inhibitors, enabling precise, titratable intervention in PIP5K1α-dependent survival, proliferation, and invasion pathways without the off-target toxicity associated with generic PI3K blockade[1].

Substituting ISA-2011B with downstream PI3K inhibitors (e.g., Wortmannin, Alpelisib) or standard androgen receptor antagonists (e.g., Enzalutamide) fails in models driven by splice variants like AR-V7[1]. Standard AR antagonists target the ligand-binding domain, which AR-V7 lacks, rendering them ineffective in castration-resistant prostate cancer (CRPC) models. Furthermore, direct PI3K inhibitors do not deplete the upstream PIP2 lipid pool, which is strictly required for the protein stabilization of AR-V7 [2]. ISA-2011B specifically binds PIP5K1α to halt PIP2 biosynthesis, simultaneously collapsing both AKT hyperactivation and AR-V7 stabilization. Consequently, for assays modeling enzalutamide resistance or evaluating upstream lipid kinase dependencies, ISA-2011B is structurally and functionally non-interchangeable with downstream or parallel pathway inhibitors [1].

Targeted AKT Pathway Suppression vs. Structurally Similar Baselines

In LNCaP prostate cancer cells, ISA-2011B demonstrates highly specific on-target inhibition of the PI3K/AKT pathway by reducing pSer-473 AKT expression by 75.55% compared to vehicle controls [1]. Crucially, when compared against Tadalafil—an approved drug with slight structural similarity to ISA-2011B—as well as standard chemotherapeutics (docetaxel, etoposide), only ISA-2011B achieved this significant reduction, proving the effect is driven by precise PIP5K1α engagement rather than generic structural artifacts [1].

Evidence DimensionpSer-473 AKT Expression Inhibition
Target Compound Data75.55% reduction in pSer-473 AKT
Comparator Or BaselineTadalafil (structurally similar baseline) and chemotherapeutics: 0% significant reduction
Quantified DifferenceHigh specificity for AKT suppression isolated to ISA-2011B
ConditionsLNCaP cell line assays

Validates ISA-2011B as a highly specific tool for lipid kinase modulation, ensuring researchers do not encounter off-target structural artifacts during pathway analysis.

Overcoming AR-Antagonist Resistance in Castration-Resistant Models

ISA-2011B specifically disrupts the protein stabilization of the AR-V7 splice variant, a primary driver of resistance to standard anti-androgen therapies[1]. In 22Rv1 xenograft mice overexpressing AR-V7, standard treatment with Enzalutamide (MDV3100) fails to halt tumor progression. In contrast, ISA-2011B actively suppresses the growth and invasiveness of these AR-V7-high tumors by downregulating PIP5K1α-dependent AR-V7 stabilization, making it a critical procurement selection for enzalutamide-resistant models[1].

Evidence DimensionTumor Growth Suppression in AR-V7 Models
Target Compound DataSignificant suppression of invasive growth and AR-V7 destabilization
Comparator Or BaselineEnzalutamide (MDV3100): Ineffective / fails to suppress growth
Quantified DifferenceRestoration of therapeutic sensitivity in resistant xenografts
Conditions22Rv1 xenograft mice (AR-V7 overexpressing)

Essential for laboratories procuring compounds to study castration-resistant prostate cancer, where standard AR antagonists like enzalutamide are obsolete.

Pharmacological Inhibition vs. Genetic Knockdown for Assay Reproducibility

For laboratories deciding between genetic silencing and pharmacological inhibition, ISA-2011B offers a highly efficient alternative to siRNA. Treatment of PC-3 cells with ISA-2011B inhibits PIP5K1α protein expression by 78.6%, mirroring the downstream AKT inhibition and apoptosis induction achieved via siRNA-mediated PIP5K1A knockdown [1]. This allows researchers to bypass the low yield and variable transfection efficiencies of RNA interference in favor of a titratable, cell-permeable small molecule [1].

Evidence DimensionPIP5K1α Expression and Pathway Inhibition
Target Compound Data78.6% reduction in PIP5K1α expression
Comparator Or BaselinesiRNA-mediated PIP5K1A knockdown (Genetic baseline)
Quantified DifferenceComparable pathway suppression with rapid small-molecule kinetics
ConditionsPC-3 aggressive prostate cancer cells

Enables procurement teams to substitute complex, variable siRNA workflows with a reliable, off-the-shelf small molecule inhibitor for reproducible high-throughput assays.

In Vivo Efficacy and Dosing in Triple-Negative Breast Cancer (TNBC) Models

ISA-2011B demonstrates robust systemic efficacy and provides clear baseline dosing metrics for in vivo oncology procurement. In MDA-MB-231 triple-negative breast cancer xenografts, administration of ISA-2011B reduced mean tumor volume to 600 mm³, compared to 2160 mm³ in vehicle-treated controls [1]. This 72% quantitative reduction in tumor burden, coupled with the suppression of downstream effectors like cyclin D1 and VEGFR1/2, confirms the compound's viability and stability for complex in vivo modeling [1].

Evidence DimensionXenograft Tumor Volume
Target Compound Data600 mm³ (mean volume)
Comparator Or BaselineVehicle control: 2160 mm³
Quantified Difference72% reduction in tumor volume (p < 0.001)
ConditionsMDA-MB-231 TNBC xenograft models

Provides validated, quantitative in vivo efficacy data, de-risking the procurement of ISA-2011B for expensive, long-term animal studies.

Preclinical Modeling of Enzalutamide-Resistant Prostate Cancer

Because ISA-2011B specifically destabilizes the AR-V7 splice variant by depleting its required PIP2 lipid precursor pool, it is a highly targeted procurement choice for laboratories developing treatments for castration-resistant prostate cancer (CRPC). It serves as a critical positive control or combination therapy agent in xenograft models where standard AR antagonists like enzalutamide fail [1].

Lipid Kinase Pathway Mapping in T-Cell Activation and Immunology

Beyond oncology, ISA-2011B is highly valuable for immunological research. By inhibiting PIP5Kα lipid-kinase activity without immediately altering protein expression in primary T cells, it allows researchers to isolate and study CD28-dependent costimulatory signals, making it an essential tool for assays measuring TCR-mediated Ca2+ influx and pro-inflammatory cytokine expression [2].

Small-Molecule Substitution for siRNA in High-Throughput Screening

For industrial and academic screening facilities, ISA-2011B provides a reliable, titratable alternative to PIP5K1A siRNA transfections. Its ability to achieve a 78.6% reduction in target protein expression with rapid cell permeability makes it ideal for standardizing PI3K/AKT pathway assays, reducing the variability and workflow bottlenecks associated with genetic knockdown [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

423.0985838 Da

Monoisotopic Mass

423.0985838 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Drake JM, Huang J. PIP5K1α inhibition as a therapeutic strategy for prostate cancer. Proc Natl Acad Sci U S A. 2014 Sep 2;111(35):12578-9. doi: 10.1073/pnas.1413363111. Epub 2014 Aug 12. PubMed PMID: 25118275; PubMed Central PMCID: PMC4156720.
2: Semenas J, Hedblom A, Miftakhova RR, Sarwar M, Larsson R, Shcherbina L, Johansson ME, Härkönen P, Sterner O, Persson JL. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer. Proc Natl Acad Sci U S A. 2014 Sep 2;111(35):E3689-98. doi: 10.1073/pnas.1405801111. Epub 2014 Jul 28. PubMed PMID: 25071204; PubMed Central PMCID: PMC4156761.

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